molecular formula C23H20N4O4 B1237194 methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate

methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate

Cat. No. B1237194
M. Wt: 416.4 g/mol
InChI Key: YMWPUFARMXBPQC-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[[[1-oxo-2-(8-quinolinyloxy)ethyl]hydrazinylidene]methyl]-1-indolyl]acetic acid methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Characterization

  • Saeed et al. (2014) synthesized a series of compounds including methyl 2-(quinolin-8-yloxy) acetate, which was then condensed with hydrazine hydrate to afford carbohydrazide derivatives. These compounds were further developed into N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

  • Holla et al. (2006) explored derivatives of quinoline, including those involving reactions with ethoxymethylenemalononitrile, and assessed their antibacterial and antifungal activity. This study indicates the potential application of these derivatives in antimicrobial treatments (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Anti-Inflammatory and Antimicrobial Properties

  • Alam et al. (2011) synthesized a series of novel compounds including 2-[4-aryl-5-{(quinolin-8-yloxy)methyl}-4H-1,2,4-triazol-3-ylthio]-1-arylethanones, which were screened for their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. Some of these compounds showed moderate to significant inhibition of bacterial and fungal growth, suggesting potential medical applications (Alam et al., 2011).

Synthesis and Structural Interpretation

  • Munir et al. (2021) described the synthesis of N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, providing insights into the structural aspects of these compounds. This research can contribute to understanding the chemical properties and potential applications of similar quinoline-based compounds (Munir, Javid, Zia-ur-Rehman, Zaheer, Huma, Roohi, & Athar, 2021).

properties

Product Name

methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C23H20N4O4/c1-30-22(29)14-27-13-17(18-8-2-3-9-19(18)27)12-25-26-21(28)15-31-20-10-4-6-16-7-5-11-24-23(16)20/h2-13H,14-15H2,1H3,(H,26,28)/b25-12+

InChI Key

YMWPUFARMXBPQC-BRJLIKDPSA-N

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=CC4=C3N=CC=C4

SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate

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